molecular formula C13H14O2S B11774972 Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol

Cat. No.: B11774972
M. Wt: 234.32 g/mol
InChI Key: WJLNAAGDSVTHGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is an organic compound that features a furan ring and a phenyl ring substituted with a methyl and a methylthio group

Properties

Molecular Formula

C13H14O2S

Molecular Weight

234.32 g/mol

IUPAC Name

furan-2-yl-(3-methyl-4-methylsulfanylphenyl)methanol

InChI

InChI=1S/C13H14O2S/c1-9-8-10(5-6-12(9)16-2)13(14)11-4-3-7-15-11/h3-8,13-14H,1-2H3

InChI Key

WJLNAAGDSVTHGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C2=CC=CO2)O)SC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol typically involves the reaction of furan derivatives with substituted benzaldehydes. One common method includes the use of a Grignard reagent, where the furan ring is introduced via a nucleophilic addition to the carbonyl group of the benzaldehyde derivative. The reaction conditions often involve the use of anhydrous solvents and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is unique due to its specific substitution pattern and the presence of both furan and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Furan-2-yl(3-methyl-4-(methylthio)phenyl)methanol is an organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory research. This article explores the compound's structure, synthesis, and biological effects, drawing from diverse sources to provide a comprehensive overview.

Structural Characteristics

This compound features a unique structural arrangement that includes:

  • A furan ring
  • A methylthio group attached to a phenyl ring
  • A hydroxymethyl group

Its molecular formula is C12H14OSC_{12}H_{14}OS, and it has a molecular weight of approximately 234.31 g/mol. The presence of these functional groups contributes to its distinct chemical properties and potential biological activities .

Synthesis

The synthesis of this compound typically involves several steps, including the reaction of furan derivatives with methylthio-substituted phenols. The specific synthetic pathway can vary based on the desired purity and yield of the final product .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, including:

  • Staphylococcus aureus (including MRSA)
  • Escherichia coli
  • Candida albicans

In studies, the compound demonstrated minimum inhibitory concentrations (MICs) as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .

Anti-inflammatory Effects

The compound's anti-inflammatory properties have also been studied. It is believed to exert its effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in inflammation pathways. For example, related compounds have shown IC50 values for COX inhibition in the range of 2.8 μM, suggesting that Furan derivatives could similarly modulate inflammatory responses .

The proposed mechanism of action for this compound involves:

  • Interaction with Enzymes : The compound may inhibit specific enzymes involved in microbial growth and inflammation.
  • Receptor Modulation : It could modulate receptor activity related to pain and inflammation pathways.

Comparative Analysis with Similar Compounds

A comparative analysis highlights how this compound stands out among structurally similar compounds:

Compound NameStructure FeaturesUnique Aspects
Furan-2-yl(3-methoxy-4-(methylthio)phenyl)methanolContains a furan ring and methoxy groupLacks methyl substituent on phenyl ring
3-Fluoro-4-(methylthio)phenyl(furan-2-yl)methanolSimilar furan structure with fluorine substitutionDifferent halogen substituent affects reactivity
5-MethylfuranA simple furan derivative with a methyl groupLacks phenolic or thiol functionalities

This table illustrates how the specific substitution pattern in this compound imparts distinct biological properties that are advantageous for therapeutic applications.

Case Studies

Several case studies have explored the biological effects of this compound:

  • Antimicrobial Efficacy : In vitro studies demonstrated that the compound effectively inhibited the growth of MRSA strains, providing a promising alternative for treating resistant infections .
  • Inflammatory Response Modulation : Animal models have shown that derivatives of this compound significantly reduce paw edema in carrageenan-induced inflammation models, highlighting its potential as an anti-inflammatory agent .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.